Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

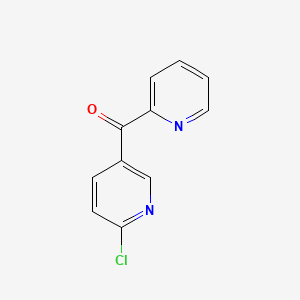

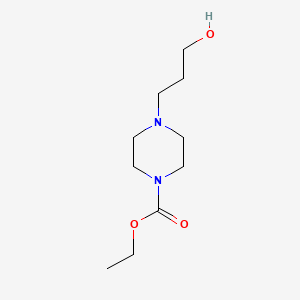

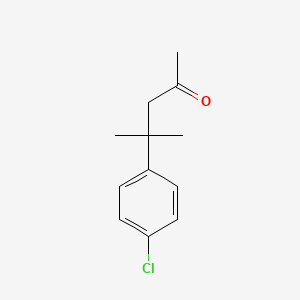

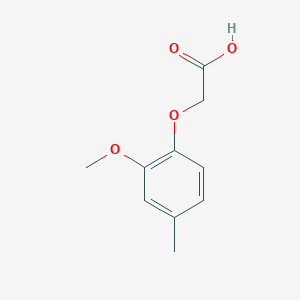

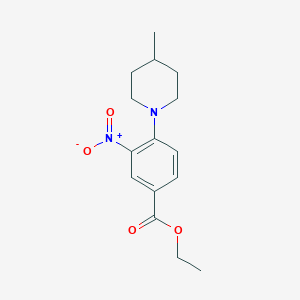

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is an organic compound . It has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate consists of a benzoate core with a nitro group at the 3-position and a 4-methylpiperidin-1-yl group at the 4-position .Physical And Chemical Properties Analysis

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .Applications De Recherche Scientifique

Carcinogen Metabolites and Tobacco Research

Research has explored how human urinary carcinogen metabolites, such as those from tobacco, can serve as biomarkers for cancer studies. These studies focus on evaluating the exposure to carcinogens through metabolites found in urine, highlighting the significance of specific biomarkers in understanding cancer risk and exposure sources (Hecht, 2002).

Genotoxicity of Ethylating Agents

Studies on compounds like 1-Ethyl-1-nitrosourea (ENU) have provided insights into the genotoxic effects of ethylating agents. These agents, which share functional similarities with Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, have been shown to induce mutations and tumors in various organisms, emphasizing the importance of understanding their biological impacts (Shibuya & Morimoto, 1993).

Advanced Oxidation Processes

The degradation of pharmaceuticals and other compounds through advanced oxidation processes (AOPs) has been a subject of considerable research interest. Studies have examined the kinetics, mechanisms, and by-products of AOPs, highlighting the potential for these processes to address environmental contamination and enhance the degradation of persistent compounds (Qutob et al., 2022).

Selective Catalytic Reduction

Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines and other products has explored the use of CO as a reductant. These studies are relevant for understanding the chemical reactions and potential applications of compounds like Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate in synthesizing useful products (Tafesh & Weiguny, 1996).

Environmental Impact of Nitrophenols

The occurrence, fate, and behavior of nitrophenols in the environment have been studied to understand their impact as pollutants. These compounds, which are structurally related to Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, are of interest due to their potential toxicity and environmental persistence (Harrison et al., 2005).

Propriétés

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPWNXJDSFAPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.